molecular formula C12H15F2N B2979682 3-(4,4-Difluorocyclohexyl)aniline CAS No. 478403-44-0

3-(4,4-Difluorocyclohexyl)aniline

Cat. No. B2979682
CAS RN: 478403-44-0
M. Wt: 211.256
InChI Key: XGIRDQPJCHFHKG-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)aniline is a chemical compound with the CAS Number: 478403-44-0 . It has a molecular weight of 211.25 . It is typically in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H15F2N/c13-12(14)6-4-9(5-7-12)10-2-1-3-11(15)8-10/h1-3,8-9H,4-7,15H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 211.25 .

Scientific Research Applications

Synthesis and Characterization

3-(4,4-Difluorocyclohexyl)aniline plays a critical role in the synthesis and characterization of novel compounds. For instance, it serves as a precursor or intermediate in the preparation of biologically active molecules. In the synthesis of acyl glucuronide and hydroxy metabolites of diclofenac, key steps included the preparation of aniline derivatives, showcasing the compound's importance in generating metabolites for toxicological studies (J. Kenny et al., 2004). Additionally, the creation of novel 2,5 substituted-1,3,4 oxadiazole derivatives highlighted its role in developing compounds with potential antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha et al., 2016).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have demonstrated efficacy as corrosion inhibitors. A study on the inhibition action of a synthesized thiophene Schiff base on mild steel in acidic solutions used aniline derivatives to investigate the relationship between chemical structure and corrosion inhibition efficiency (D. Daoud et al., 2014).

Catalysis

Aniline derivatives are also pivotal in catalytic processes, including hydrogenation reactions and hydroamination. Research on FeOx-supported platinum catalysts for the selective hydrogenation of nitroarenes to anilines underscores the role of aniline derivatives in optimizing catalytic performance for industrial applications (Haisheng Wei et al., 2014). The proton-catalyzed hydroamination and hydroarylation reactions further illustrate the compound's utility in synthesizing complex organic molecules with precision (Laura L. Anderson et al., 2005).

Environmental Applications

The environmental applications of this compound derivatives include their use in sensors and pollutant degradation. For instance, studies on the NH3 sensing properties of gas sensors based on aniline reduced graphene oxide demonstrate the potential of these compounds in developing sensitive and selective sensors for environmental monitoring (Xiaolu Huang et al., 2013).

Material Science

In material science, the compound's derivatives are explored for their electrical and optical properties, contributing to the development of conducting polymers like polyaniline. These materials have applications in energy storage, sensors, and optoelectronics, highlighting the versatility of this compound derivatives in advanced technological applications (N. Gospodinova et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

3-(4,4-difluorocyclohexyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-12(14)6-4-9(5-7-12)10-2-1-3-11(15)8-10/h1-3,8-9H,4-7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIRDQPJCHFHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC(=CC=C2)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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